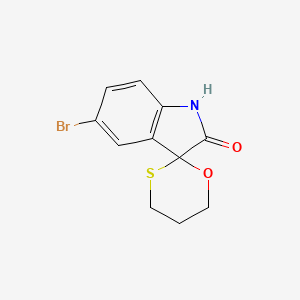![molecular formula C5H8NNaO3 B13775311 Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt CAS No. 63468-74-6](/img/structure/B13775311.png)
Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt is a versatile chemical compound used in various scientific research fields. It is known for its complex structure, which enables diverse applications in organic synthesis, pharmaceutical studies, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt involves several steps. One common method includes the reaction of acetic acid with isopropylidenehydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to remove impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, [[(1-methylethylidene)amino]oxy]-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a sodium salt.
Uniqueness
Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its sodium salt form enhances its solubility in water, making it more suitable for certain applications compared to its ethyl ester counterpart .
Properties
CAS No. |
63468-74-6 |
|---|---|
Molecular Formula |
C5H8NNaO3 |
Molecular Weight |
153.11 g/mol |
IUPAC Name |
sodium;2-(propan-2-ylideneamino)oxyacetate |
InChI |
InChI=1S/C5H9NO3.Na/c1-4(2)6-9-3-5(7)8;/h3H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
BUISEWVWRCRAKF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=NOCC(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



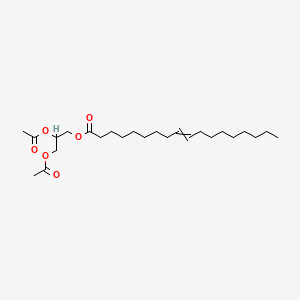

![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)
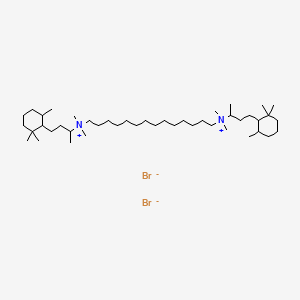

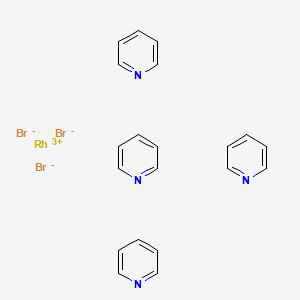
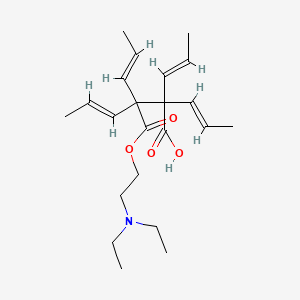
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
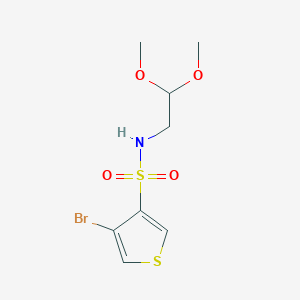

![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
